Ac-Val-Asp-Val-Ala-Asp-AFC is a synthetic peptide substrate utilized primarily in biochemical research for its role in the detection of caspase activity. This compound is particularly significant due to its specificity for caspase-1, also known as the interleukin 1 beta converting enzyme. The peptide sequence includes a fluorogenic moiety, 7-amino-4-trifluoromethylcoumarin, which allows for the quantification of enzymatic cleavage through fluorescence measurements. The compound's unique structure and properties make it an essential tool in studies related to apoptosis and inflammatory responses.
Ac-Val-Asp-Val-Ala-Asp-AFC is classified as a fluorogenic peptide substrate. It is synthesized primarily through solid-phase peptide synthesis techniques, which enable the precise assembly of amino acid sequences. The compound is commercially available from various suppliers, including Echelon Biosciences and Kamiya Biomedical Company, and is characterized by its high purity (typically around 96%) and specific applications in proteomics and cell biology research.
The synthesis of Ac-Val-Asp-Val-Ala-Asp-AFC typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
During synthesis, the fluorogenic moiety (7-amino-4-trifluoromethylcoumarin) is incorporated at the C-terminus of the peptide to ensure that it remains intact until enzymatic cleavage occurs. This allows researchers to monitor caspase activity effectively by measuring fluorescence intensity changes.
The molecular formula of Ac-Val-Asp-Val-Ala-Asp-AFC is C₁₁H₁₄N₄O₆S, with a molecular weight of approximately 556.18 g/mol. The structure comprises:
The compound's CAS number is 219137-85-6, which can be used for identification in chemical databases.
Ac-Val-Asp-Val-Ala-Asp-AFC undergoes hydrolysis when cleaved by caspase-1, resulting in the release of free 7-amino-4-trifluoromethylcoumarin. This reaction can be described as follows:
This process can be quantitatively monitored using fluorescence spectroscopy, providing real-time analysis of caspase activity.
The mechanism by which Ac-Val-Asp-Val-Ala-Asp-AFC operates involves several key steps:
This mechanism allows researchers to assess caspase activity in various biological samples effectively.
Ac-Val-Asp-Val-Ala-Asp-AFC has several significant applications in scientific research:
Caspases (cysteine-dependent aspartate-specific proteases) are a conserved family of proteolytic enzymes that orchestrate apoptosis (programmed cell death) and other cellular remodeling processes. These enzymes are synthesized as inactive zymogens (procaspases) and undergo proteolytic activation during apoptosis signaling. The human caspase family comprises 12 members, traditionally classified into three functional groups based on sequence homology, domain architecture, and biological roles [1] [6]:
Table 1: Functional Classification of Human Caspases
| Group | Members | Prodomain | Primary Role | Activation Complex | Key Substrate Motif |
|---|---|---|---|---|---|
| Initiator Caspases | Caspase-2, -8, -9, -10 | Long (CARD/DED) | Apoptosis initiation; upstream signaling | PIDDosome (casp-2), DISC (casp-8), Apoptosome (casp-9) | VDVAD (casp-2), LETD (casp-8), LEHD (casp-9) |
| Executioner Caspases | Caspase-3, -6, -7 | Short | Apoptosis execution; substrate cleavage | Cleavage by initiator caspases | DEVD (casp-3/7), VEID (casp-6) |
| Inflammatory Caspases | Caspase-1, -4, -5, -11 | Long (CARD) | Inflammation; pyroptosis | Inflammasome | WEHD (casp-1), LEHD (casp-4/5) |
Initiator caspases (e.g., caspase-2, -8, -9) feature long prodomains containing protein interaction motifs (CARD or DED). They are activated by dimerization within high-molecular-weight activation platforms like the PIDDosome (caspase-2), DISC (caspase-8), or Apoptosome (caspase-9). Once activated, they cleave and activate downstream executioner caspases (e.g., caspase-3, -6, -7), which dismantle cellular structures through targeted proteolysis of hundreds of substrates [1] [6]. Caspase-2 occupies a unique position as an initiator caspase with substrate specificity resembling executioner caspases. Its activation occurs via the PIDDosome complex (composed of PIDD and RAIDD), triggering roles in apoptosis, cell cycle arrest, and tumor suppression [2] [9].
Detecting caspase activation is fundamental for apoptosis research, drug discovery, and toxicology. Early methods relied on antibody-based detection (Western blotting) or DNA fragmentation assays, which were time-consuming, indirect, and incompatible with live-cell or kinetic analyses [3] [5]. Fluorogenic peptide substrates revolutionized this field by enabling direct, real-time quantification of caspase activity. These probes consist of three key elements:
Table 2: Advantages of Fluorogenic Substrates vs. Traditional Caspase Detection Methods
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Antibody-Based (WB/ICC) | Detects caspase cleavage/procaspase loss | Specific for individual caspases; semi-quantitative | End-point only; no kinetics; cell disruption required |
| FLICA (Live Cell) | Fluorescent inhibitor binds active caspase | Live-cell compatible; spatial information | Inhibits caspase activity; indirect measure |
| Fluorogenic Substrates | Direct enzymatic cleavage releases fluorophore | Real-time kinetics; quantitative; adaptable to HTS; live-cell compatible (permeant probes) | Potential overlap in specificity; requires optimization |
AFC (Ex/Em ~400/505 nm) is a widely used fluorophore due to its cell permeability, high quantum yield upon cleavage, and spectral properties suitable for plate readers and microscopy. Substrates like Ac-DEVD-AFC (for caspase-3/7) and Ac-VDVAD-AFC (for caspase-2) provide sensitive, continuous, and quantitative readouts of enzymatic activity in cell lysates or intact cells without inhibiting the enzyme, enabling dynamic studies of apoptosis progression [4] [5] [7].
Identifying specific substrates for caspase-2 proved challenging due to overlapping specificities, particularly with executioner caspases. Early research relied heavily on the "optimal" substrate motifs determined using synthetic peptide libraries. Initial screens identified the pentapeptide sequence VDVAD↓G as the most efficiently cleaved by caspase-2, while caspase-3 preferred DEVD↓G [8] [1]. This discovery was pivotal:
Table 3: Evolution of Key Fluorogenic Substrates for Caspase-2 Detection
| Substrate Motif | Fluorophore | Primary Target | Caspase-2 Specificity | Key Advantages/Limitations |
|---|---|---|---|---|
| DEVD | AFC, AMC, R110 | Caspase-3/7 | Low (cross-reactivity high) | First widely used; sensitive for executioners; poor for specific caspase-2 detection |
| VDVAD | AFC, AMC | Caspase-2 | High | Significantly improved selectivity for caspase-2; basis for specific assays & kits |
| VAD (Pan) | FAM, SR | Multiple caspases | Low | Broad-spectrum; useful for general apoptosis detection; no caspase specificity |
The development of Ac-VDVAD-AFC provided researchers with a critical tool to specifically probe caspase-2 activation kinetics, bypassing the limitations of cross-reactive substrates like DEVD. This specificity is essential for dissecting the unique roles of caspase-2 in DNA damage response, cell cycle regulation, tumor suppression, and its complex interplay with other caspases and cell death pathways [2] [9]. Kinetic characterization shows caspase-2 cleaves Ac-VDVAD-AFC with significantly higher efficiency (lower KM, higher kcat/KM) than caspase-3, enabling reliable differentiation in well-optimized assays [8].
Table 4: Kinetic Parameters of Caspase-2 and Caspase-3 with Key Substrates
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Specificity Ratio (vs. DEVD for Casp-3) |
|---|---|---|---|---|---|
| Caspase-2 | VDVAD-AFC | 10 - 50* | 0.1 - 1.0* | ~104 - 105* | High (Preferred substrate) |
| Caspase-2 | DEVD-AFC | 100 - 500* | <0.1* | ~102 - 103* | Low |
| Caspase-3 | DEVD-AFC | 5 - 20 | 1 - 10 | ~105 - 106 | High (Preferred substrate) |
| Caspase-3 | VDVAD-AFC | 50 - 200 | 0.01 - 0.1 | ~102 - 103 | Low |
Note: Representative ranges based on literature; exact values vary depending on assay conditions (pH, buffer, temperature) and enzyme source/preparation [1] [8] [10].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: